molecular formula C6H11F3O3 B171728 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane CAS No. 130156-55-7

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Cat. No. B171728
M. Wt: 188.14 g/mol
InChI Key: VELOOMPEOHFDNC-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane” is a chemical compound with the empirical formula C6H11F3O3 . It has a molecular weight of 188.14 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is FC(COCOCCOC)(F)F . The InChI key is VELOOMPEOHFDNC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 177.2±35.0 °C at 760 mmHg . The vapour pressure is 1.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.7±3.0 kJ/mol . The flash point is 67.3±21.8 °C . The index of refraction is 1.365 . The molar refractivity is 40.2±0.3 cm^3 . The polar surface area is 28 Å^2 . The polarizability is 15.9±0.5 10^-24 cm^3 . The surface tension is 23.0±3.0 dyne/cm . The molar volume is 179.6±3.0 cm^3 .

Scientific Research Applications

Synthesis Applications

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane and its derivatives have been studied for their application in the synthesis of various compounds. For instance, novel trifluoromethylated β-acetal-diols were synthesized from reactions involving similar trifluoro compounds, demonstrating the potential of these compounds in the creation of complex molecules like pyrrolidin-2-one (Zanatta et al., 2001).

Deoxofluorination Agent

Compounds like Bis(2-methoxyethyl)aminosulfur trifluoride, which are closely related to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, have been used as broad-spectrum deoxofluorinating agents. These agents are effective for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, thus having a significant role in chemical transformations (Lal et al., 1999).

Ligand in Copper-Catalyzed Reactions

Derivatives of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, such as 1,1,1-tris(hydroxymethyl)ethane, have been used as ligands in copper-catalyzed cross-coupling reactions. These reactions are important for forming C-N, C-S, and C-O bonds in organic synthesis (Chen & Chen, 2006).

Infrared Spectroscopic Analysis

Infrared spectroscopy has been used to study the intramolecular interactions in molecules similar to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. These studies provide insights into the molecular structure and behavior of these compounds (Yoshida, 1997).

Electrochemical Fluorination

Research on the electrochemical fluorination of partly fluorinated compounds, like 2-methoxy-1,1,1-trifluoro-2-(F-methyl) octane, has implications for the synthesis of perfluorochemicals, which are critical in various industrial applications (Ono et al., 1985).

Safety And Hazards

The safety information for this compound indicates that it is classified as a combustible solid . The WGK is 3 . The flash point is not applicable . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

1,1,1-trifluoro-2-(2-methoxyethoxymethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3/c1-10-2-3-11-5-12-4-6(7,8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELOOMPEOHFDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450419
Record name 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

CAS RN

130156-55-7
Record name 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Katz, BT Lapointe, CJ Dinsmore - The Journal of Organic …, 2009 - ACS Publications
A bench-stable potassium trifluoroborate enol ether reagent has been prepared. This reagent is suitable for the incorporation of 2,2-difluoroenolethers into aryl and heteroaryl systems …
Number of citations: 22 pubs.acs.org
BT Lapointe - 2009 - search.proquest.com
Fluorine has a long history as an important and useful tool in the development of new pharmaceuticals. Flourine is able to modulate physical properties like solubility and facilitate …
Number of citations: 3 search.proquest.com

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